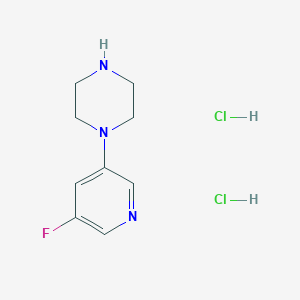

1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride

説明

特性

IUPAC Name |

1-(5-fluoropyridin-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIHXBWCGVXGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution (SNAr) Approach

One common method involves the reaction of 5-fluoropyridin-3-yl halide (such as 5-fluoropyridin-3-yl chloride or bromide) with piperazine under controlled conditions:

- Reagents: 5-fluoropyridin-3-yl chloride/bromide, piperazine, solvent (e.g., ethanol, acetonitrile, or DMF), base (if needed).

- Conditions: The reaction is typically carried out under reflux or elevated temperature to promote nucleophilic substitution on the pyridine ring.

- Mechanism: Piperazine acts as a nucleophile attacking the electrophilic carbon on the pyridine ring bearing the halogen, displacing the halide and forming the C-N bond.

- Outcome: Formation of 1-(5-fluoropyridin-3-yl)piperazine.

Salt Formation

After isolation of the free base, the compound is converted into its dihydrochloride salt to improve stability, solubility, and handling:

- Procedure: The free base is dissolved in an appropriate solvent (such as ethanol or isopropanol), followed by the addition of hydrochloric acid gas or a concentrated hydrochloric acid solution.

- Isolation: The dihydrochloride salt precipitates out or is crystallized by cooling or addition of a non-solvent.

- Purification: Recrystallization or washing steps ensure high purity of the salt form.

Research Findings and Optimization

Reaction Yields and Purity

- Typical yields for the nucleophilic substitution step range from 70% to 90%, depending on reaction conditions such as temperature, solvent, and molar ratios.

- Purity is often confirmed by chromatographic methods (HPLC) and spectroscopic analysis (NMR, MS).

Reaction Parameters Impact

| Parameter | Effect on Reaction |

|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) increase rate; protic solvents may reduce nucleophilicity. |

| Temperature | Elevated temperatures (80–120°C) favor substitution but may cause side reactions. |

| Base presence | Sometimes bases (e.g., triethylamine) are added to scavenge released halide acids and improve yield. |

| Molar ratio | Excess piperazine can drive reaction to completion but requires removal post-reaction. |

Scale-Up Considerations

- The reaction is amenable to scale-up with appropriate control of temperature and stirring.

- Salt formation step is critical for obtaining a stable, crystalline product suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct SNAr with halide | Straightforward, good yields | Requires halogenated pyridine precursor, possible side reactions |

| Alternative coupling methods (e.g., Buchwald-Hartwig amination) | May offer milder conditions or better selectivity | More complex catalysts and ligands needed, costlier |

Patent Literature Insights

According to US Patent US8865698B2 and related patents, derivatives of fluoropyridinyl piperazine compounds are prepared via nucleophilic substitution reactions of halogenated fluoropyridines with piperazine derivatives, followed by salt formation for pharmaceutical use. Although the patent focuses on therapeutic applications, it confirms the synthetic approach described above as standard practice.

化学反応の分析

1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemistry

- Building Block : This compound serves as a key building block in the synthesis of more complex organic molecules and heterocycles. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

Biology

- Biological Activity : Research indicates that 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride interacts with various enzymes and receptors, showing potential biological activities.

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, one derivative showed a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, indicating it is eight times stronger than linezolid against certain pathogens.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| 1-(5-Fluoropyridin-3-yl)piperazine derivative | 0.25 | 8x stronger than linezolid |

Medicine

- Therapeutic Applications : Ongoing research explores its potential therapeutic applications, particularly in drug development targeting specific diseases. The compound's interaction with molecular targets may lead to novel treatments for various conditions.

Industry

- Chemical Production : The compound is utilized in producing various chemical products and materials, contributing to advancements in material science.

This compound has garnered attention for its diverse biological activities:

Antimicrobial Activity

Research highlights the compound's efficacy against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 6-7 | Ciprofloxacin |

| Escherichia coli | 5.4-7.1 | Ofloxacin |

| Pseudomonas aeruginosa | Not active | - |

The mechanism underlying its antimicrobial activity involves inhibiting bacterial DNA gyrase, essential for DNA replication and transcription.

Anticancer Activity

In addition to its antimicrobial properties, this compound exhibits promising anticancer activities:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 | 3.18 | Antiproliferative |

| SW480 | 2.74 | Induces apoptosis |

| A549 (Lung Cancer) | 3.05 | Cytostatic properties |

In vitro studies indicate that it can induce apoptosis in cancer cell lines by causing cell cycle arrest at the G0/G1 phase.

Case Studies

In vivo studies using xenograft models have further confirmed the anticancer efficacy of derivatives based on this scaffold. Mice treated with these compounds exhibited significant tumor growth reduction compared to control groups.

作用機序

The mechanism of action of 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride with structurally related piperazine dihydrochloride derivatives:

Key Observations :

- Ring Substitution: Unlike Trimetazidine’s trimethoxybenzyl group (linked to antioxidant effects), the fluoropyridine moiety may favor interactions with enzymatic or transporter targets (e.g., monoamine oxidases) .

生物活性

1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride is a compound of increasing interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 5-fluoropyridine moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets, particularly in neuropharmacology and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives in exhibiting antimicrobial properties. For instance, derivatives based on this scaffold were evaluated for their inhibitory effects against various bacterial strains. A notable compound demonstrated an 8-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL . This suggests that modifications to the piperazine structure can enhance antibacterial efficacy significantly .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| 1-(5-Fluoropyridin-3-yl)piperazine derivative | 0.25 | 8x stronger than linezolid |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study identified that piperazine-based compounds could induce mitotic arrest in colon cancer cells, increasing their sensitivity to apoptotic signals. The activity was linked to specific functional group arrangements on the piperazine structure, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Neurotransmitter Modulation : The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Microtubule Dynamics : Certain derivatives have been shown to inhibit microtubule dynamics, which is critical in cancer cell proliferation and survival .

Study on Antimalarial Activity

A case study focused on the antimalarial potential of related compounds demonstrated a 96% reduction in parasitemia in Plasmodium berghei infected mice when administered at a dose of 30 mg/kg over four days. This finding underscores the potential for developing novel antimalarial agents based on similar chemical scaffolds .

Cytotoxicity Evaluation

In cytotoxicity assays against human cancer cell lines, compounds derived from this scaffold exhibited dose-dependent effects. For example, one derivative showed significant cytotoxicity only at concentrations exceeding 256 µg/mL , indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride to ensure laboratory safety?

- Methodological Answer : Handle with nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use in a well-ventilated fume hood to minimize inhalation risks. Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, static discharge, or high temperatures .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves coupling 5-fluoropyridin-3-amine with piperazine derivatives using carbodiimide-based reagents (e.g., HOBt/TBTU) in anhydrous DMF. For example, a reaction with 3-(thiophen-2-ylthio)propanoic acid under NEt₃ catalysis yields analogous piperazine derivatives at 2.39 mmol scale . Purification via ethanol recrystallization is recommended .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the fluoropyridine and piperazine moieties. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (e.g., calculated [M+H]⁺ = 216.08). Purity (>95%) can be assessed via HPLC with a C18 column and UV detection at 254 nm. Differential scanning calorimetry (DSC) monitors thermal stability .

Q. What are the key solubility properties of this compound that influence its use in aqueous reaction systems?

- Methodological Answer : The dihydrochloride salt enhances water solubility compared to the free base. Solubility in DMSO (>50 mg/mL) facilitates biological assays, while limited solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (DMF, DMSO) for synthetic applications. Pre-solubilization in warm ethanol improves aqueous compatibility .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to improve yields?

- Methodological Answer : Optimize stoichiometry (1.1–1.2 equiv. of fluoropyridine derivative), and employ microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 h vs. 24 h conventional heating). Use scavengers like molecular sieves to absorb HCl byproducts. Monitor reaction progress via TLC (silica gel, 10% MeOH/CH₂Cl₂) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in the reactivity of this compound?

- Methodological Answer : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model fluoropyridine-piperazine interactions. Validate predictions using kinetic studies (e.g., Arrhenius plots for hydrolysis rates). Integrate experimental data (e.g., NMR reaction monitoring) into machine learning models to refine computational parameters iteratively .

Q. How should researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer : Conduct acute toxicity assays using Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values. For persistence, perform OECD 301B biodegradability tests. Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict bioaccumulation potential .

Q. What methodological considerations are critical when evaluating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH (25°C, 24 h).

- Oxidative stress : Treat with 3% H₂O₂.

- Thermal stress : Heat at 40–60°C for 72 h.

Analyze degradation products via LC-MS/MS and compare with stability-indicating HPLC methods. Store bulk samples with desiccants (silica gel) to mitigate hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。